tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-aminobenzyl substituent at the 3-position. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes . The 4-aminobenzyl moiety provides a primary amine for hydrogen bonding and aromatic interactions, making the compound a versatile intermediate in medicinal chemistry, particularly for targeting receptors with aromatic or amine-binding pockets.
Properties
CAS No. |
1187172-03-7 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 |
InChI Key |
RDPULVOVSUUJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine ring is commonly derived from:
- Putrescine (1,4-diaminobutane) : Catalytic deamination and cyclization using supported nickel catalysts at 100–160°C yields pyrrolidine with minor pyrroline byproducts.
- trans-4-Hydroxy-L-proline : Decarboxylation and subsequent functionalization provide enantiomerically pure pyrrolidine intermediates.
tert-Butyl Carbamate Protection
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is critical for protecting the pyrrolidine nitrogen during subsequent reactions.
4-Aminobenzyl Group Installation
The 4-aminobenzyl moiety is typically introduced through:
Table 1: Common Starting Materials and Their Roles
Stepwise Synthesis Procedures
Route 1: Putrescine-Based Synthesis
- Cyclization : Putrescine is heated with a nickel catalyst (100–160°C) to form pyrrolidine, accompanied by ammonia release.
- Boc Protection : The pyrrolidine nitrogen is protected with Boc₂O in dichloromethane (DCM) and triethylamine.
- Benzylation : A 4-nitrobenzyl group is introduced via palladium-catalyzed C–H arylation, followed by nitro reduction to the amine.
Route 2: Proline-Derived Synthesis
- Decarboxylation : trans-4-Hydroxy-L-proline undergoes decarboxylation to yield (R)-3-hydroxypyrrolidine.
- Sulfonylation and SN2 Reaction : The hydroxyl group is converted to a mesylate, which undergoes SN2 substitution with sodium azide to invert configuration.
- Azide Reduction and Boc Protection : The azide is reduced to an amine using triphenylphosphine, followed by Boc protection.
- Benzylation : A 4-aminobenzyl group is introduced via alkylation or arylation.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Putrescine Route | Proline Route |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Stereochemical Control | Limited | High (chiral induction) |
| Total Yield | 65–70% | 50–55% |
| Byproducts | Pyrroline (≤5%) | None |
Catalytic Methods and Reaction Optimization
Nickel-Catalyzed Cyclization
Nickel catalysts (e.g., Ni/Al₂O₃) enable putrescine cyclization at 140°C, achieving 85% pyrrolidine yield. Residual pyrroline is removed via fractional distillation or hydrogenation.
Palladium-Mediated C–H Arylation
Palladium(II) acetate and ligands like TBTA facilitate regioselective C–H arylation of Boc-protected pyrrolidine with aryl iodides. Yields range from 36–61%, depending on the arylating agent.
SN2 Substitution Kinetics
Mesylation of 3-hydroxypyrrolidine derivatives with methanesulfonyl chloride proceeds quantitatively. Subsequent SN2 reactions with sodium azide achieve 80–90% conversion, with complete stereochemical inversion.
Challenges and Troubleshooting
- Stereochemical Integrity : SN2 reactions must avoid racemization; proline-derived routes mitigate this via rigid transition states.
- Nitro Reduction Selectivity : Hydrogenation of 4-nitrobenzyl intermediates requires palladium-on-carbon to prevent over-reduction.
- Boc Deprotection : Trifluoroacetic acid (TFA) in DCM cleanly removes Boc groups without side reactions.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
While tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is referenced in the search results, its applications are not detailed. Instead, the search results discuss the applications of a similar compound, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester . Also mentioned is tert-Butyl 3-aminopiperidine-1-carboxylate, which is used as a synthetic intermediate for Alzheimer's therapeutics .
3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester Applications
3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester is valuable in designing novel therapeutic agents, especially in neuropharmacology and medicinal chemistry .
- Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, especially for drugs that target neurological disorders.
- Biochemical Research: It is used in studies to investigate the mechanisms of action of neurotransmitters, helping researchers understand brain function and potential treatments.
- Drug Formulation: Its properties make it suitable for formulating drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
- Analytical Chemistry: It is used as a standard in analytical methods, helping quantify related compounds in complex biological samples.
- Material Science: Its unique chemical structure allows for applications in developing novel materials, such as polymers with specific functional properties.
tert-Butyl 3-aminopiperidine-1-carboxylate Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and analogs, emphasizing their implications for physicochemical properties and biological activity.
Substituent Variations on the Pyrrolidine Ring
Compound 1 : (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (AB6543, CAS 179756-43-5)
- Substituent: 4-aminophenoxy group at the 3-position.
- Key Differences: Replaces the benzyl group with a phenoxy ether linkage.
Compound 2 : tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate
- Substituent: Chloro-hydroxyphenyl-isoquinoline moiety at the 3-position.
- Key Differences: Bulky isoquinoline core with electron-withdrawing Cl and OH groups.
- Impact : Enhances polarity and introduces halogen bonding capabilities, which may improve binding to targets like kinases or DNA .
Compound 3 : tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate
- Substituent : 4-Octylphenethyl group at the 2-position.
- Key Differences : Long alkyl chain (C8) and stereospecific (R)-configuration.
- Impact : High lipophilicity (logP > 5) improves membrane permeability but may reduce aqueous solubility. The phenethyl group enables hydrophobic interactions in lipid-rich environments .
Ring Size Variations: Pyrrolidine vs. Piperidine
Compound 4 : tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Structure: Piperidine ring with 4-amino and pyridyl substituents.
- Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine.
- Impact : Increased conformational flexibility and basicity due to the additional nitrogen in the pyridine ring. This may enhance binding to enzymes or receptors requiring larger active sites .
Compound 5 : tert-Butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (CAS 630121-79-8)
- Substituent : Pyridin-2-yl group at the 3-position.
- Key Differences : Nitrogen-rich aromatic system.
Functional Group Modifications
Compound 6 : (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0)
- Substituent: Amino and hydroxyl groups at the 3- and 4-positions.
- Key Differences : Additional hydroxyl group increases polarity.
Compound 7 : (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 1004538-34-4)
- Substituent : Primary amine without benzyl or aromatic groups.
- Key Differences : Hydrochloride salt form.
- Impact: Improved aqueous solubility due to ionic character, facilitating formulation for intravenous delivery .
Data Table: Structural and Property Comparison
Biological Activity
tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of pharmaceutical and biochemical research. Its structure, which includes a pyrrolidine ring and an amine group, suggests potential biological activity that warrants detailed investigation. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 908334-28-1
The compound is characterized by its tert-butyl ester functionality, which contributes to its solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
Potential Mechanisms:
- Dopamine Receptor Modulation : Compounds with a pyrrolidine structure have been shown to interact with dopamine receptors, potentially influencing pathways related to mood regulation and neuropsychiatric disorders.
- Neuraminidase Inhibition : Similar compounds have been studied for their ability to inhibit viral neuraminidase, suggesting a potential role in antiviral activity against influenza viruses .
Antiviral Activity
A study focused on the antiviral properties of related compounds indicated that modifications in the structure could enhance efficacy against influenza virus neuraminidase. The effectiveness was measured using the MTT assay, where the compound's ability to reduce cytopathogenic effects was quantified .
Neurotransmitter Interaction
Research on related pyrrolidine derivatives has demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor agonists. These interactions suggest that this compound may also exhibit similar properties, making it a candidate for further exploration in treating mood disorders .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
